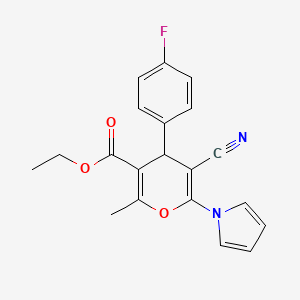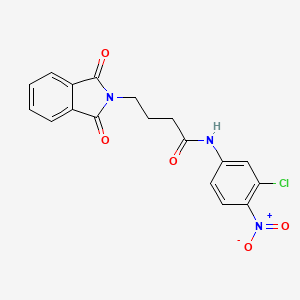![molecular formula C17H15N3O4S B15004085 2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile](/img/structure/B15004085.png)
2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile is a complex organic compound with a molecular formula of C17H15N3O4S This compound features a quinoxaline core, which is a bicyclic structure containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, to form quinoxaline N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are commonly used for substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and antiviral drugs.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its versatile functional groups.
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile largely depends on its interaction with biological targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or receptors. This can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and have similar synthetic routes and applications.
Sulfonylbenzonitriles: Compounds with a sulfonyl group and a nitrile group attached to a benzene ring, used in similar applications.
Uniqueness
2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of the quinoxaline core also adds to its versatility in chemical synthesis and biological activity.
Propriétés
Formule moléculaire |
C17H15N3O4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-ethoxy-5-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]benzonitrile |
InChI |
InChI=1S/C17H15N3O4S/c1-2-24-16-8-7-13(9-12(16)10-18)25(22,23)20-11-17(21)19-14-5-3-4-6-15(14)20/h3-9H,2,11H2,1H3,(H,19,21) |
Clé InChI |
NGWFXTQANLRBGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B15004007.png)
![2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15004010.png)

![N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B15004050.png)
![3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B15004055.png)
![Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B15004060.png)
![2,4-dichloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B15004061.png)
![ethyl (3,5-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B15004068.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B15004075.png)
![4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile](/img/structure/B15004077.png)
![5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B15004088.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)
